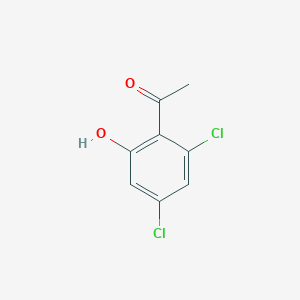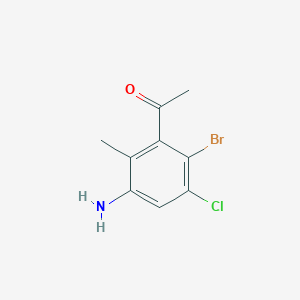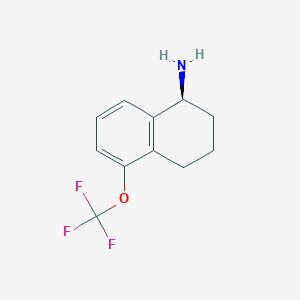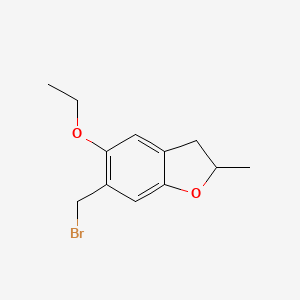![molecular formula C22H16O4 B13149278 2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione CAS No. 76092-01-8](/img/structure/B13149278.png)
2-[(4-Hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and applications in various fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and 4-hydroxy-3-methoxybenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The anthracene-9,10-dione is reacted with 4-hydroxy-3-methoxybenzyl bromide in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The anthraquinone core can be reduced to anthracene derivatives using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Applications De Recherche Scientifique
2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione involves its interaction with various molecular targets:
Molecular Targets: It can interact with cellular proteins, enzymes, and DNA.
Pathways Involved: The compound may inhibit key enzymes involved in cell proliferation, such as topoisomerases and kinases. It can also induce oxidative stress in cells, leading to apoptosis or cell death.
Comparaison Avec Des Composés Similaires
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison:
- Structural Differences: While these compounds share the anthracene core, they differ in their substituents, which can significantly affect their chemical properties and applications .
- Uniqueness: 2-(4-Hydroxy-3-methoxybenzyl)anthracene-9,10-dione is unique due to the presence of both hydroxy and methoxy groups, which can enhance its biological activity and solubility in various solvents .
Propriétés
Numéro CAS |
76092-01-8 |
|---|---|
Formule moléculaire |
C22H16O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
2-[(4-hydroxy-3-methoxyphenyl)methyl]anthracene-9,10-dione |
InChI |
InChI=1S/C22H16O4/c1-26-20-12-14(7-9-19(20)23)10-13-6-8-17-18(11-13)22(25)16-5-3-2-4-15(16)21(17)24/h2-9,11-12,23H,10H2,1H3 |
Clé InChI |
IBXQIPIJNYTMOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


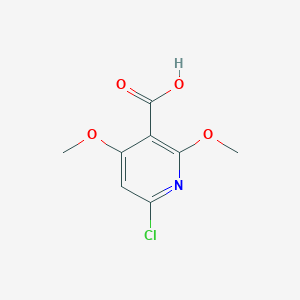
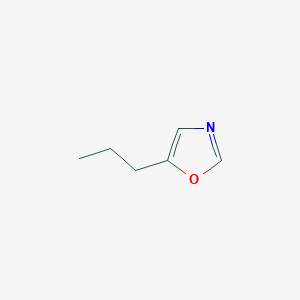

![2-[7,7-Dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13149222.png)
